molecular formula C20H25N5OS B2803296 1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 1788532-23-9

1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2803296
CAS RN: 1788532-23-9
M. Wt: 383.51
InChI Key: PZISDSVKEFFLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H25N5OS and its molecular weight is 383.51. The purity is usually 95%.
BenchChem offers high-quality 1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential and Receptor Affinity

Research by Raviña et al. (2000) on conformationally constrained butyrophenones, which share structural motifs with the specified compound, evaluated these molecules for their affinity towards dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. Their evaluation as antipsychotic agents highlighted the importance of the amine fragment for potency and selectivity, suggesting the potential efficacy of such compounds as neuroleptic drugs. This study suggests that modifications of the piperidine and tetrahydrobenzo[d]thiazol portions of molecules can significantly impact their receptor binding profiles and pharmacological profiles (Raviña et al., 2000).

Synthesis and Structural Analysis

In the realm of synthesis and crystal structure analysis, Thimmegowda et al. (2009) reported on a compound with a closely related structure, emphasizing the importance of molecular architecture for biological activity. Their work on crystal structure determination aids in understanding the molecular interactions and stability of similar compounds. This research underscores the significance of structural characterization in the development of therapeutically relevant molecules (Thimmegowda et al., 2009).

Antimicrobial and Antituberculosis Activity

Jeankumar et al. (2013) synthesized thiazole-aminopiperidine hybrid analogues, targeting Mycobacterium tuberculosis GyrB inhibitors, demonstrating significant antituberculosis activity. Their findings suggest that structural analogues of the specified compound may possess valuable antimicrobial properties, specifically against tuberculosis, highlighting the compound's potential utility in addressing bacterial infections (Jeankumar et al., 2013).

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c26-19(24-20-23-15-3-1-2-4-17(15)27-20)14-7-9-25(10-8-14)18-11-16(13-5-6-13)21-12-22-18/h11-14H,1-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZISDSVKEFFLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide

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